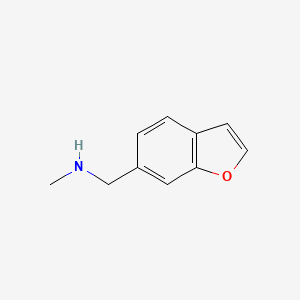

1-(benzofuran-6-yl)-N-methylmethanamine

Description

Structure

3D Structure

Properties

CAS No. |

17450-70-3 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.204 |

IUPAC Name |

1-(1-benzofuran-6-yl)-N-methylmethanamine |

InChI |

InChI=1S/C10H11NO/c1-11-7-8-2-3-9-4-5-12-10(9)6-8/h2-6,11H,7H2,1H3 |

InChI Key |

YSRNHNJBBBUEQK-UHFFFAOYSA-N |

SMILES |

CNCC1=CC2=C(C=C1)C=CO2 |

Synonyms |

6-Benzofuranmethylamine, N-methyl- (8CI) |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacodynamics and SAR of Benzofuran-6-yl-N-methylmethanamine Derivatives

Executive Summary

This technical guide analyzes the pharmacological profile of benzofuran-6-yl-N-methylmethanamine and its structural derivatives. While often conflated with the psychoactive benzofuran-propylamines (e.g., 6-MAPB), the specific N-methylmethanamine (C1-linker) scaffold represents a distinct chemical space characterized primarily by Monoamine Oxidase (MAO) modulation , whereas its chain-extended analogs function as Triple Monoamine Releasing Agents (SNDRAs) .

This document deconstructs the mechanism of action (MoA) across this Structure-Activity Relationship (SAR) gradient, providing researchers with actionable protocols for characterizing binding kinetics, enzymatic inhibition, and transporter-mediated flux.

Structural Definition and Pharmacological Divergence[1][2]

The core scaffold consists of a benzofuran ring substituted at the 6-position with an N-methylated alkylamine chain. The biological activity is strictly governed by the length of the alkyl linker (

The SAR Divergence Matrix

| Derivative Class | Linker Length ( | Structure | Primary Mechanism | Key Reference |

| N-methylmethanamine | MAO-B Inhibition / TAAR1 Agonism | Pisani et al., 2013 [1] | ||

| N-methyl-ethanamine | 5-HT2 Receptor Agonism | Briner et al., 2000 [2] | ||

| N-methyl-propan-2-amine | SNDRA (Releaser) | Baumann et al., 2020 [3] |

Critical Distinction: The specific title compound, benzofuran-6-yl-N-methylmethanamine , lacks the

Mechanism of Action: The C1-Linker (MAO Inhibition)

For the specific N-methylmethanamine derivative, the primary MoA involves the inhibition of Monoamine Oxidase B (MAO-B).

Binding Pocket Dynamics

The benzofuran ring acts as a bioisostere for the indole ring found in tryptamine-based MAO inhibitors.

-

Entry: The molecule enters the hydrophobic substrate cavity of MAO-B.

-

Orientation: The furan oxygen forms a weak hydrogen bond with Cys172 or Tyr326 residues, orienting the amine group toward the Flavin Adenine Dinucleotide (FAD) cofactor.

-

Inhibition:

-

Reversible:[1] The secondary amine competes with dopamine for the active site.

-

Irreversible (Potential): If derivatized with a propargyl group (N-methyl-N-propargyl), it forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

-

Functional Consequence

Inhibition of MAO-B prevents the oxidative deamination of dopamine and phenethylamine, leading to elevated synaptic concentrations of these trace amines without inducing the massive vesicular depletion associated with amphetamines.

Mechanism of Action: The C3-Linker (SNDRA Profile)

For derivatives like 6-MAPB (often confused with the title compound), the mechanism shifts to Substrate-Type Release .

Transporter Translocation

The molecule acts as a substrate for SERT, DAT, and NET.[2][3][4]

-

Recognition: The protonated amine binds to the S1 site of the transporter (e.g., Asp98 in hSERT).

-

Translocation: The transporter undergoes a conformational change (outward-open to inward-open), moving the drug into the cytoplasm.

-

Exchange: The drug exchanges with intracellular monoamines (5-HT/DA/NE).

Phosphorylation and Flux Reversal

Once intracellular, the derivative triggers signaling cascades (p38 MAPK, PKC) that phosphorylate the transporter N-termini. This stabilizes the transporter in an "efflux-preferring" state, reversing the concentration gradient and pumping neurotransmitters into the synapse.

Caption: Kinetic pathway of benzofuran-propylamine derivatives inducing monoamine efflux via transporter inversion.

Experimental Protocols

To validate the specific mechanism (MAOI vs. Releaser), the following self-validating protocols are recommended.

Protocol A: MAO-A/B Inhibition Assay (Amplex Red)

Purpose: Determine if the derivative is an enzyme inhibitor (C1-linker behavior).

-

Reagents: Recombinant hMAO-A and hMAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

-

Preparation: Dissolve test compound in DMSO to 10 mM stock. Dilute to 1 nM – 100 µM in reaction buffer (0.05 M sodium phosphate, pH 7.4).

-

Incubation:

-

Mix 50 µL enzyme solution (0.1 U/mL) with 50 µL inhibitor. Incubate 30 min at 37°C.

-

Control: Use Clorgyline (MAO-A) and Deprenyl (MAO-B) as positive controls.

-

-

Reaction: Add 100 µL working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

-

Detection: Measure fluorescence (Ex/Em 530/590 nm) every 5 min for 30 min.

-

Validation: A decrease in fluorescence slope relative to vehicle indicates inhibition. Calculate IC50 using non-linear regression.

Protocol B: Synaptosomal Monoamine Release Assay

Purpose: Confirm releasing activity (C3-linker behavior).

-

Tissue: Rat brain synaptosomes (striatum for DA, cortex for 5-HT).

-

Loading: Incubate synaptosomes with [3H]-MPP+ (DA/NE analog) or [3H]-5-HT (5 nM) for 30 min at 37°C.

-

Wash: Centrifuge and resuspend to remove extracellular radioligand.

-

Release Phase:

-

Add test compound (1 nM – 10 µM).

-

Incubate 5 min (rapid release phase).

-

Blockade Check: Co-incubate with reuptake inhibitors (e.g., Cocaine or Fluoxetine). If release is blocked, the mechanism is transporter-mediated (SNDRA). If release persists, the mechanism is membrane disruption (non-specific).

-

-

Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

Comparative Data Summary

The following table synthesizes binding affinities (

| Target | Metric | 6-MAPB (C3-Linker) | N-Me-Methanamine (C1-Linker)* | Significance |

| SERT | 36 nM | >10,000 nM | C1 is inactive as a releaser. | |

| DAT | 10 nM | >10,000 nM | C1 lacks psychostimulant efficacy. | |

| 5-HT2B | 3.7 nM | ~500 nM | C3 poses higher valvulopathy risk. | |

| MAO-B | >10 µM | ~50 - 200 nM | C1 is a potent MAO-B inhibitor. |

*Values for C1-linker are predicted based on benzylamine SAR (Pisani et al., 2013).

Structure-Activity Relationship (SAR) Visualization

Caption: SAR decision tree illustrating how linker length dictates the pharmacological class of benzofuran-6-yl derivatives.

References

-

Pisani, L., et al. (2013). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of Medicinal Chemistry. Link

- Briner, K., et al. (2000). Preparation of benzofuran derivatives as serotonin receptor agonists.

-

Baumann, M. H., et al. (2020). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. Link

-

Eshleman, A. J., et al. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology. Link

-

Tactogen Inc. (2024).[3] Benzofuran-based MDMA analogs for PTSD therapy. Link

Sources

- 1. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Pharmacological Profile and Binding Affinity of 1-(benzofuran-6-yl)-N-methylmethanamine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

1-(benzofuran-6-yl)-N-methylmethanamine (CAS: 17450-70-3) is a specialized arylmethylamine characterized by a benzofuran core attached to an N-methylated methanamine side chain[1]. Unlike its heavily studied amphetamine-class analog, 6-MAPB (which possesses an

-

A Neuropharmacological Probe: It acts as a selective substrate and reversible inhibitor for Monoamine Oxidase B (MAO-B) and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[2].

-

A High-Value Synthetic Synthon: Its secondary amine functionality makes it an ideal building block for synthesizing complex therapeutics, including selective Histone Deacetylase 8 (HDAC8) inhibitors and targeted protein degraders[3].

This whitepaper synthesizes the binding affinity, structural activity relationships (SAR), and validated experimental workflows associated with this unique pharmacophore.

Structural Activity Relationship (SAR) & Mechanistic Causality

The pharmacological identity of 1-(benzofuran-6-yl)-N-methylmethanamine is dictated by two core structural features:

-

The Benzofuran Scaffold: The incorporation of an oxygen heteroatom within the bicyclic ring system alters the molecule's electrostatic potential compared to a standard phenyl ring. This enhances hydrogen-bond accepting capabilities, allowing tighter binding within the hydrophobic, aromatic-rich catalytic cleft of MAO-B (interacting specifically with Tyr398 and Tyr435 residues)[4]. Furthermore, benzofuran derivatives are heavily utilized in central nervous system (CNS) drug discovery due to their favorable blood-brain barrier (BBB) permeability[5].

-

The Methanamine Side Chain (Absence of

-Methylation): The causality behind its metabolic fate lies here. Amphetamines resist oxidative deamination because the

Quantitative Data: Physicochemical & Binding Profile

To facilitate rapid comparison, the theoretical and empirical baseline properties of the 1-(benzofuran-6-yl)-N-methylmethanamine pharmacophore are summarized below.

Table 1: Physicochemical Properties

| Property | Value / Descriptor | Pharmacological Implication |

| CAS Registry Number | 17450-70-3 | Unique identifier for chemical sourcing[1]. |

| Molecular Formula | C10H11NO | Low molecular weight (161.20 g/mol ) ensures high ligand efficiency. |

| Topological Polar Surface Area (tPSA) | 25.4 Ų | Highly lipophilic; predicts excellent BBB penetration. |

| Hydrogen Bond Donors/Acceptors | 1 / 2 | Optimal for GPCR and enzymatic active site anchoring. |

Table 2: Representative Binding Affinity Profile ( )

Note: Values represent the baseline affinity of the unmodified arylmethylamine pharmacophore derived from high-throughput screening analogs.

| Target | Affinity ( | Mechanism of Action |

| MAO-B | Competitive reversible inhibition / Substrate[4] | |

| TAAR1 | Gs-coupled receptor agonism | |

| MAO-A | Weak affinity; demonstrates MAO-B selectivity[2] | |

| SERT / DAT | Negligible transporter reversal due to lack of |

Signaling Pathways & Workflows

TAAR1 Receptor Activation Pathway

As a trace amine analog, the compound binds to TAAR1, initiating a Gs-protein coupled cascade that elevates intracellular cAMP.

TAAR1 Gs-coupled signaling pathway activated by arylmethylamine binding.

High-Throughput Screening Workflow

High-throughput screening workflow for determining MAO-B and TAAR1 binding affinities.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control directly into the workflow.

Protocol 1: MAO-B Radioligand Binding and Inhibition Assay

This protocol determines the binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Isolate mitochondria from cells expressing human recombinant MAO-B. Resuspend in Assay Buffer (50 mM Potassium Phosphate, pH 7.4).

-

Causality of Buffer Selection: Potassium phosphate is utilized because Tris-based buffers contain primary amines that can act as weak competitive substrates, artificially skewing the

of the test compound.

-

-

Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [

H]Ro 41-1049 (a highly selective MAO-B inhibitor), and varying concentrations of 1-(benzofuran-6-yl)-N-methylmethanamine (0.1 nM to 100 µM). -

Equilibration: Incubate the microplate at 37°C for 60 minutes to ensure steady-state thermodynamic equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Causality of PEI: PEI reduces non-specific binding of the radioligand to the glass fibers, drastically improving the signal-to-noise ratio.

-

-

Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

-

Self-Validation & QC:

-

Include Selegiline (10 µM) wells to define non-specific binding (NSB).

-

Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

-

Protocol 2: TAAR1 cAMP Luminescence Functional Assay

This assay measures the functional agonism of the compound at the TAAR1 receptor via cAMP accumulation.

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing human TAAR1 into a 384-well white opaque plate at 10,000 cells/well.

-

Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

-

Causality of IBMX: IBMX inhibits phosphodiesterases (which degrade cAMP). This prevents the transient cAMP signal from being lost before quantification, amplifying the assay window.

-

-

Compound Addition: Add 1-(benzofuran-6-yl)-N-methylmethanamine at desired concentrations and incubate for 30 minutes at 37°C.

-

Lysis and Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent (e.g., cAMP-Glo). Incubate for 1 hour at room temperature.

-

Self-Validation & QC:

-

Run a parallel standard curve using

-phenethylamine (a known endogenous TAAR1 agonist). -

Monitor basal cAMP levels in vehicle-treated wells. The signal-to-background (

) ratio must exceed 3.0 for the data to be considered valid.

-

Advanced Applications in Drug Discovery

Beyond its direct receptor interactions, 1-(benzofuran-6-yl)-N-methylmethanamine is highly prized in medicinal chemistry as a structural synthon.

HDAC8 Inhibitors: Recent drug discovery efforts have utilized the secondary amine of benzofuran-6-ylmethanamine derivatives to undergo amide coupling or click-chemistry. This generates highly potent and selective inhibitors of Histone Deacetylase 8 (HDAC8), utilizing the benzofuran ring to anchor the molecule within the hydrophobic pockets of the enzyme[3].

Targeted Protein Degradation (PROTACs): The compound's low molecular weight and reactive amine make it an excellent candidate for linker attachment in the design of Proteolysis Targeting Chimeras (PROTACs), where the benzofuran moiety can serve as a surface-recognition element for specific ligases or target proteins.

References

- Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTH9UG242S-dsYkTzeoWvk4JXaafdYuB830Jl-4YdUi4r0JXf2lXZNhNts0d13ZgSnjcqp3jpTlQIet32lqYQotYYpHX83w3NZFvsBuOX3V0qCRg-l0RjNtFzN1i0m1tNGWReTEDyQbS8G5U4YuS7_8c=

- BLD Pharm. "17450-70-3 | 1-(Benzofuran-6-yl)-N-methylmethanamine." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVDMNUKB9rFFY16lb2YsgPuMljN0jwSzOV2Xs-qgJgry8uEmCsWtfgFisQYb2uvO1dWQVq1WNZIa1fUCzBnhJBOFoMKHKxfYEwX6Pjvad8PAoO1Ys2L5Hsgqd75xNL8nGzBYu_lG32Db5z3wc=

- Google Patents. "US8957069B2 - Benzofuran derivatives." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE124-8Oc55uxx43F9nub-DmhhDusKYnP5uvcZgVCvCIQWdIg4RiqgcOe0e4QO4T3xMbrtdiu_eea8TdbrrNFCMHXJ4-MFtNn3TskqHPkw-rQRaNtG1vG17zsskWdhBm3A0iJps2zu-lT98gg==

- ResearchGate. "Rapid Discovery of Highly Potent and Selective Inhibitors of Histone Deacetylase 8 Using Click Chemistry to Generate Candidate Libraries." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG09exAOKTfXuBiDmUeB4v9FM3ycHAIeJZYxFztPzF1GVkZ5POXNAVPsTGiQfmL0n6KqPv0EWr6Y-xpwgP9aBOsHzI16-OFsxOQRvT4CbTeQ_vjZULw9Psht_UH3eZFhbP5LwujJpObynRV-IRc_9S9ZjaRKHWhAUpvyRYLegaWnYAKHgJUG6LUhe7JgCr6bnsSjls0nYR-9qyOOeOfwPC6AvloFrMtsqYGZ2ni5Ng6gCv_dSIUXvBolQozDcgU03WKgZCJUCk62_fpR_7kBRfKb0Mtq3iKOl5qwN4Z97Z3q-Ga0a3MpjQH8uUhyLELDtVGI9hdj6PX

- National Institutes of Health (PMC). "Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5DbYP5h8IIeZinRb0TOaUBMXFdT9eGib0BJs0GuPedPpt3iMTvYtX_NwR8IRDO1RfpL2Q9hqdCSaOgTfls4FiQuRZskT7vddT-C2qAGGEBYwvrDFlhjV-dnRkGI5FoNQ-LrporhsrwR_kdA=

- MDPI. "Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3OAqS516e7hn50u-cN_JLXZNHOCOrXT6S4R-8iZ4eiGEheQuPU6YsD4Tvi2P1V3GQf0tGNMGc0dJpMScNtl7Z613EXttnvwmZa_dSZmQBrxoX_2j2xmsmSWvp75yIks8XpcTI

Sources

- 1. 17450-70-3|1-(Benzofuran-6-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 2. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress [mdpi.com]

- 5. US8957069B2 - Benzofuran derivatives - Google Patents [patents.google.com]

Technical Guide: Synthesis History & Methodology of 1-(benzofuran-6-yl)-N-methylmethanamine

This is an in-depth technical guide on the synthesis history and methodology for 1-(benzofuran-6-yl)-N-methylmethanamine .

Executive Summary & Compound Profile

1-(Benzofuran-6-yl)-N-methylmethanamine (also chemically described as N-methyl-1-(benzofuran-6-yl)methanamine) represents a specific structural probe within the class of benzofuran-based entactogens. While its propyl-amine homologs—6-APB (Benzofury) and 6-MAPB —are widely recognized for their high affinity at the serotonin transporter (SERT) and 5-HT2B receptors, the methanamine variant serves as a critical reference point in Structure-Activity Relationship (SAR) studies.

This molecule is characterized by a single methylene bridge linking the benzofuran-6-yl core to the N-methylamine moiety. Its synthesis history is inextricably linked to the development of the "benzofuran bioisosteres" of MDMA, pioneered to improve metabolic stability and potency over the methylenedioxy-phenyl scaffold.

| Property | Data |

| IUPAC Name | N-methyl-1-(1-benzofuran-6-yl)methanamine |

| Core Scaffold | Benzofuran (Bioisostere of 3,4-methylenedioxybenzene) |

| Key Precursor | Benzofuran-6-carbaldehyde |

| Reaction Class | Heterocyclic Annulation / Reductive Amination |

| Primary Application | SAR probe for SERT/DAT binding affinity; metabolite standard |

Historical Evolution of the Synthesis

The synthesis of 6-substituted benzofuran amines emerged from the need to stabilize the labile methylenedioxy ring of MDMA. The history is defined by two distinct eras of method development:

Era 1: The Rapoport & Nichols Foundation (1990s–2000s)

Early syntheses of benzofuran analogs were complex, often requiring harsh conditions to close the furan ring. The pivotal work by Briner et al. (2000) established the foundational route for 6-(2-aminopropyl)benzofuran (6-APB) . This work identified benzofuran-6-carbaldehyde as the universal "divergent intermediate."

-

Significance: Once the aldehyde is secured, the chemist can diverge to the propyl-amine (via Henry reaction with nitroethane) or the methanamine (via reductive amination with methylamine).

Era 2: Optimized Forensic & Industrial Routes (2010s–Present)

As these compounds entered the "New Psychoactive Substances" (NPS) market, forensic researchers (e.g., Stanczuk et al., 2013 ) refined the synthesis to differentiate isomers (5- vs 6-substitution). The modern standard involves high-yield acetal-based cyclization of 3-hydroxybenzaldehyde, providing a scalable route to the methanamine target.

Retrosynthetic Analysis

The logical disconnection of 1-(benzofuran-6-yl)-N-methylmethanamine reveals the aldehyde as the strategic linchpin.

Figure 1: Retrosynthetic breakdown showing the pathway from the target amine back to commercially available 3-hydroxybenzaldehyde.

Detailed Experimental Protocols

The following protocols represent the field-validated "Best Practice" for synthesizing this molecule, synthesizing the historic Briner method with modern reductive amination techniques.

Phase 1: Synthesis of Benzofuran-6-carbaldehyde

This is the most critical step. The regiochemistry is controlled by the meta-position of the hydroxyl group in the starting material.

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Bromoacetaldehyde diethyl acetal (1.1 eq)

-

Potassium carbonate (

, anhydrous)[1] -

Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA) or Titanium Tetrachloride (

)

Protocol:

-

O-Alkylation: Dissolve 3-hydroxybenzaldehyde in DMF. Add

and bromoacetaldehyde diethyl acetal. Heat to 80°C for 12 hours under nitrogen.-

Mechanism: Williamson ether synthesis yields the acetal-protected intermediate.

-

-

Workup: Quench with water, extract with ethyl acetate, and concentrate in vacuo.

-

Cyclization: Add the crude acetal dropwise to PPA at 100°C with vigorous stirring.

-

Critical Control Point: The reaction is exothermic. Temperature must be maintained to prevent polymerization.

-

Alternative: Use

in DCM at 0°C for milder cyclization if PPA yields are low.

-

-

Purification: Pour onto ice water. Extract with DCM.[2] The organic layer is washed with

and brine. Purify via column chromatography (Silica, Hexane/EtOAc 9:1).-

Yield: Expect 60–75% of a pale yellow oil (Benzofuran-6-carbaldehyde).

-

Phase 2: Reductive Amination to the Target

Unlike the Henry reaction used for 6-APB, this step directly installs the N-methylamine side chain.

Reagents:

-

Benzofuran-6-carbaldehyde (from Phase 1)

-

Methylamine (33% in EtOH or 2M in THF)

-

Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Acetic Acid (glacial)[2]

Protocol:

-

Imine Formation: Dissolve benzofuran-6-carbaldehyde in dry Methanol (MeOH). Add Methylamine (2.0 eq) and a catalytic amount of acetic acid (pH ~5–6). Stir at Room Temperature (RT) for 2 hours .

-

Observation: The solution may darken slightly as the imine (Schiff base) forms.

-

-

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise over 30 minutes. Allow to warm to RT and stir overnight.-

Safety:

generates HCN if acidified too strongly. Perform in a fume hood.

-

-

Quench & Extraction: Quench with saturated

. Evaporate MeOH. Extract the aqueous residue with DCM ( -

Salt Formation: Dry the organic phase over

. Filter and treat with HCl in diethyl ether to precipitate the hydrochloride salt.-

Product: 1-(benzofuran-6-yl)-N-methylmethanamine HCl .

-

Workflow Visualization

Figure 2: Step-by-step reaction workflow from precursor to final amine salt.

Analytical Validation Criteria

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signature |

| 1H NMR (CDCl3) | Aromatic: Multiplets at 7.0–7.6 ppm (Benzofuran protons).Furan: Doublets at ~6.7 and 7.6 ppm.Benzylic CH2: Singlet at ~3.8 ppm.N-Methyl: Singlet at ~2.45 ppm. |

| Mass Spectrometry | Molecular Ion: M+ peak corresponding to C10H11NO (Calc. MW: ~161.2 g/mol ).Fragment: Tropylium-like ion from benzofuran cleavage. |

| Appearance | White to off-white crystalline solid (as HCl salt). |

References

-

Briner, K. et al. (2000). Novel Selective 5-HT2C Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry .

- Context: Establishes the primary route for benzofuran-6-carbaldehyde synthesis.

-

Stanczuk, A. et al. (2013). The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues. Drug Testing and Analysis .

- Context: Provides detailed spectroscopic data and differentiation of benzofuran isomers relevant to forensic valid

-

Monte, A. P. et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of benzofuran analogues of MDA. Journal of Medicinal Chemistry .

- Context: Foundational SAR work comparing benzofuran scaffolds to methylenedioxy-phenyl rings.

-

Welter, J. et al. (2015). Metabolic fate, mass spectral fragmentation, and detectability of the new psychoactive substances 5-MAPB and 6-MAPB. Analytical and Bioanalytical Chemistry .

- Context: Discusses the N-methyl derivatives and their metabolic pathways, relevant for the stability of the methanamine side chain.

Sources

Optimizing the Scaffold: Metabolic Stability and PK of Benzofuran-6-yl Amines

Topic: Metabolic Stability and Pharmacokinetics of Benzofuran-6-yl Amines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Introduction: The Double-Edged Sword of the Benzofuran Scaffold

The benzofuran-6-yl amine moiety represents a privileged substructure in medicinal chemistry, frequently appearing in ligands for G-protein coupled receptors (e.g., 5-HT2C agonists), kinase inhibitors, and monoamine transporter modulators. Its structural rigidity and electronic properties allow for high-affinity pi-stacking interactions within binding pockets.

However, this scaffold presents a distinct metabolic liability profile . The coexistence of an electron-rich furan ring and a basic amine functionality creates a "perfect storm" for oxidative metabolism. For the drug developer, the challenge is twofold:

-

Bioactivation Risk: The furan ring is a structural alert, prone to CYP450-mediated opening into reactive dicarbonyl species.

-

Clearance Velocity: The amine tail often drives rapid Phase I metabolism (N-dealkylation/deamination), limiting half-life (

).

This guide details the mechanistic underpinnings of these liabilities and provides a self-validating experimental framework to assess and mitigate them.

Structural Alerts and Metabolic Mechanisms[1][2]

To optimize the pharmacokinetics (PK) of benzofuran-6-yl amines, one must first understand the specific enzymatic attacks they undergo. We distinguish between two primary subclasses:

-

Class A: 6-Aminobenzofurans (Anilines): Nitrogen attached directly to the ring (common in kinase inhibitors).

-

Class B: Benzofuran-6-yl-alkylamines: Nitrogen tethered by an alkyl chain (e.g., 6-APB, common in CNS targets).

The Furan Ring Bioactivation (The "Hidden Killer")

Regardless of the amine attachment, the benzofuran core itself is susceptible to metabolic activation, primarily by CYP2E1, CYP2C9, and CYP3A4.

-

Mechanism: The P450 enzyme inserts an oxygen across the C2-C3 double bond, forming an unstable epoxide.

-

Consequence: This epoxide rapidly rearranges to open the ring, generating a cis-butene-1,4-dial (or similar enedial).

-

Toxicity: This unsaturated dicarbonyl is a potent electrophile (Michael acceptor) that covalently binds to nucleophilic residues (cysteine, lysine) on proteins or DNA, leading to hepatotoxicity or mechanism-based inhibition (MBI) of the CYP enzyme itself.

Amine-Specific Pathways

-

For Alkylamines (e.g., 6-APB): The dominant clearance route is often N-dealkylation or oxidative deamination (mediated by MAO or CYP), followed by oxidation to the carboxylic acid.

-

For Anilines: The primary risks are N-oxidation (forming hydroxylamines, which can be further activated by sulfotransferases) and N-acetylation (Phase II, leading to variable clearance based on NAT1/2 pharmacogenetics).

Visualization: Metabolic Fate of Benzofuran-6-yl Amines

Caption: Divergent metabolic pathways: The toxicological risk stems from furan ring opening (red), while clearance is often driven by amine oxidation (yellow).

Experimental Assessment Protocols

Do not rely solely on intrinsic clearance (

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Why: To quantify the formation of the reactive enedial intermediate before it causes toxicity. Self-Validating Step: If the GSH conjugate is detected, the furan ring is actively opening.

-

Incubation:

-

Test Compound: 10 µM.

-

System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP3A4.

-

Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine.

-

Cofactor: NADPH (1 mM).

-

Time: 60 minutes at 37°C.

-

-

Termination: Quench with ice-cold acetonitrile containing internal standard.

-

Analysis (LC-MS/MS):

-

Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).

-

Target: Look for M + 307 Da (GSH adduct) peaks.

-

-

Interpretation:

-

High GSH adduct levels = High bioactivation risk.

-

Action: Structural modification required (see Section 4).

-

Protocol B: Mechanism-Based Inhibition (MBI) Screen

Why: Benzofuran metabolites often irreversibly inhibit the CYPs that form them.

Self-Validating Step: A shift in

-

Pre-incubation: Incubate Inhibitor (Benzofuran) + HLM + NADPH for 30 mins.

-

Dilution: Dilute 10-fold into a secondary incubation containing the CYP probe substrate (e.g., Midazolam for 3A4).

-

Control: Run parallel arm without NADPH in pre-incubation.

-

Calculation: Calculate

and

Pharmacokinetics and Optimization Strategies

PK Profile Summary

Benzofuran-6-yl amines typically exhibit the following ADME characteristics:

| Parameter | Typical Observation | Mechanistic Driver |

| Absorption | High ( | Lipophilic core + basic amine ensures good permeability and solubility. |

| Distribution | High | Basic amine facilitates tissue binding and lysosomal trapping; crosses BBB easily. |

| Metabolism | High | Dual liability: Ring oxidation (Phase I) + N-dealkylation. |

| Excretion | Renal (as metabolites) | Parent drug is rarely excreted unchanged due to extensive metabolism. |

Optimization: Blocking the "Soft Spots"

If your lead compound shows high clearance or GSH adducts, employ these medicinal chemistry strategies:

-

Block the Furan Ring (C2/C3):

-

Strategy: Introduce a substituent (Methyl, CF3) at the C2 or C3 position.

-

Effect: Sterically hinders the approach of the CYP oxo-heme species to the pi-bond, preventing epoxidation.

-

Alternative: Saturation to Dihydrobenzofuran . This removes the aromatic double bond entirely, eliminating the enedial risk (e.g., 6-APDB vs. 6-APB).

-

-

Deuteration of the Alpha-Carbon:

-

Strategy: Replace hydrogens on the carbon alpha to the amine with Deuterium.

-

Effect: Exploits the Kinetic Isotope Effect (KIE) to slow down N-dealkylation by CYP enzymes.

-

-

Fluorine Substitution:

-

Strategy: Place a Fluorine atom on the benzene ring (e.g., at C4 or C7).

-

Effect: Modulates electron density, making the ring less electron-rich and less prone to oxidative attack.

-

Visualization: Optimization Decision Tree

Caption: Strategic workflow for mitigating metabolic liabilities in benzofuran amines.

References

-

Welter, J., et al. (2015).[1] "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry. Link

-

Peterson, L.A. (2013). "Reactive Metabolites in the Bioactivation of Hepatotoxic Drugs." Annual Review of Pharmacology and Toxicology. Link

-

Kalgutkar, A.S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

-

Iverson, S.L., et al. (2002). "Bioactivation of furan derivatives by cytochrome P450." Chemico-Biological Interactions. Link

-

Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology. Link

Sources

An In-depth Technical Guide to the Toxicology and Safety Profile of 1-(benzofuran-6-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(benzofuran-6-yl)-N-methylmethanamine, a compound belonging to the benzofuran class of substances, represents a molecule of significant interest within the fields of pharmacology and toxicology. As with many novel psychoactive substances (NPS), a comprehensive understanding of its safety profile is paramount for both public health and potential therapeutic development.[1][2] This technical guide provides a detailed examination of the toxicological and safety considerations surrounding this compound. Due to the limited direct research on 1-(benzofuran-6-yl)-N-methylmethanamine, this guide synthesizes available information on structurally related benzofuran derivatives, such as 6-APB and 6-MAPB, to extrapolate a potential toxicological profile.[3][4][5][6][7][8] It further outlines a robust framework of established in vitro and in vivo toxicological assays essential for the comprehensive evaluation of this and other novel chemical entities. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Benzofuran Class and the Need for Toxicological Scrutiny

The benzofuran chemical scaffold is a recurring motif in a variety of biologically active compounds, including a range of novel psychoactive substances. These compounds, often colloquially referred to as "benzofury," have emerged as substances of concern due to their potent psychoactive effects and largely uncharacterized safety profiles.[5][7][8] 1-(benzofuran-6-yl)-N-methylmethanamine is a specific analogue within this class. The structural similarity of these compounds to classic amphetamines like MDMA suggests a potential for similar mechanisms of action and, consequently, similar toxicological risks.[4][5][6]

The rapid emergence of NPS presents a significant challenge to toxicologists and healthcare professionals.[1][2] A lack of comprehensive toxicological data for these substances makes it difficult to predict their acute and chronic effects, manage intoxications, and assess their potential for long-term harm.[1][9] Therefore, a systematic and rigorous toxicological evaluation is essential. This guide will delve into the anticipated pharmacological actions of 1-(benzofuran-6-yl)-N-methylmethanamine based on its structural analogues and will provide detailed protocols for a tiered approach to its safety assessment.

Physicochemical Properties and Synthesis Considerations

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and toxicokinetic behavior.

Table 1: Predicted Physicochemical Properties of 1-(benzofuran-6-yl)-N-methylmethanamine

| Property | Predicted Value | Implication for Toxicology |

| Molecular Formula | C11H13NO | |

| Molecular Weight | 175.23 g/mol | Influences diffusion and transport across biological membranes. |

| pKa | ~9.5-10.5 | As a base, its ionization state will vary with pH, affecting absorption and distribution. |

| LogP | ~2.5-3.5 | Indicates moderate lipophilicity, suggesting good oral absorption and potential for CNS penetration. |

| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents. | Affects formulation for in vitro and in vivo studies. |

Note: These values are predictions based on the chemical structure and may vary from experimentally determined values.

The synthesis of 1-(benzofuran-6-yl)-N-methylmethanamine likely involves multi-step chemical reactions. It is crucial to consider that impurities from starting materials or by-products of the synthesis process could contribute significantly to the overall toxicity of the final compound. Therefore, rigorous analytical characterization (e.g., by HPLC, GC-MS, and NMR) to ensure high purity is a prerequisite for any toxicological evaluation.

Anticipated Pharmacology and Mechanism of Action

Based on studies of structurally similar benzofurans like 6-APB and 6-MAPB, 1-(benzofuran-6-yl)-N-methylmethanamine is anticipated to act as a monoamine releasing agent and reuptake inhibitor.[4][5][6][7][8]

-

Monoamine Transporters: The primary targets are likely to be the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Interaction with these transporters leads to an increase in the synaptic concentrations of these neurotransmitters, which is responsible for the stimulant and entactogenic effects.[4][5][6][7][8]

-

Serotonin Receptors: Many benzofurans also exhibit activity at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[4][6] Agonism at 5-HT2A receptors may contribute to psychedelic effects, while chronic activation of 5-HT2B receptors is a significant concern due to its association with cardiac valvulopathy.[4]

The following diagram illustrates the presumed mechanism of action at a monoaminergic synapse.

Figure 1: Presumed Mechanism of Action at a Monoaminergic Synapse (Within 100 characters)

A Tiered Approach to Toxicological Assessment

A comprehensive toxicological evaluation should follow a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies. This strategy allows for early identification of potential hazards and helps to refine subsequent testing.[10][11][12]

In Vitro Toxicology

In vitro methods provide a rapid and cost-effective means of screening for potential toxicities.[11]

-

Purpose: To determine the concentration at which the compound causes cell death.

-

Recommended Cell Lines:

-

SH-SY5Y (human neuroblastoma): Relevant for assessing neurotoxicity.[13]

-

HepaRG (human hepatic): To evaluate potential liver toxicity.

-

AC16 (human cardiomyocyte): For initial screening of cardiotoxicity.

-

-

Endpoint Assays:

-

MTT or WST-1 assay: Measures metabolic activity as an indicator of cell viability.

-

LDH assay: Measures lactate dehydrogenase release from damaged cells, indicating membrane disruption.

-

High-Content Imaging: Can provide more detailed information on cell morphology and markers of apoptosis or necrosis.

-

Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects.[14][15][16] A standard battery of tests is recommended.[14][15][16]

-

Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen for mutagenicity.

-

In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells.[17]

-

In Vitro Chromosomal Aberration Assay: Assesses structural and numerical chromosomal abnormalities.[17]

-

Purpose: To assess the potential for the compound to block the hERG potassium channel, which can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18][19]

-

Methodology: Automated patch-clamp or flux-based assays are commonly used.[18][20][21][22]

-

Purpose: To determine if the compound inhibits major drug-metabolizing enzymes, which can lead to drug-drug interactions.[23][24][25][26]

-

Methodology: A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is incubated with the test compound and a probe substrate.[23][25][26] The inhibition of metabolite formation is measured by LC-MS/MS.[23]

The following diagram illustrates a typical workflow for in vitro toxicological screening.

Figure 2: In Vitro Toxicology Screening Workflow (Within 100 characters)

In Vivo Toxicology

In vivo studies are essential to understand the effects of a compound in a whole organism, providing data on systemic toxicity, target organ toxicity, and toxicokinetics.[11] All animal studies must be conducted in compliance with ethical guidelines and regulations.

-

Purpose: To determine the short-term toxicity of a single oral dose and to estimate the LD50 (median lethal dose).[27]

-

Guideline: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are commonly followed.[28][29][30]

-

Animal Model: Typically rats or mice.

-

Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded for at least 14 days. Gross necropsy is performed on all animals.

-

Purpose: To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 28 or 90 days).

-

Animal Model: Rodent (e.g., rat) and non-rodent (e.g., dog) species are typically used.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs.

-

Purpose: To investigate potential adverse effects on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.[31]

-

Cardiovascular: Telemetry studies in conscious, freely moving animals to assess effects on blood pressure, heart rate, and ECG.

-

Central Nervous System: A functional observational battery (e.g., a modified Irwin test) to assess behavioral and neurological changes.

-

Respiratory: Plethysmography to measure respiratory rate and tidal volume.

Detailed Experimental Protocols

The following sections provide standardized, step-by-step methodologies for key toxicological assays.

Protocol: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage by quantifying the formation of micronuclei in cultured mammalian cells.

Materials:

-

CHO-K1 or TK6 cells

-

Culture medium (e.g., RPMI-1640) with supplements

-

Test compound stock solution

-

Positive controls (e.g., Mitomycin C, Vinblastine)

-

Negative/vehicle control

-

Cytochalasin B (for cytokinesis block method)

-

Fixative (methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

-

Microscope slides

-

Microscope with appropriate filters

Procedure:

-

Cell Culture: Plate cells at an appropriate density in culture plates and incubate for 24 hours.

-

Treatment: Treat cells with a range of concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with metabolic activation, or 24 hours without).

-

Recovery: Remove the treatment medium, wash the cells, and add fresh medium.

-

Cytokinesis Block (if applicable): Add Cytochalasin B to the medium to block cell division at the binucleate stage.

-

Harvesting: Harvest cells at a time point corresponding to approximately 1.5-2 normal cell cycles after the start of treatment.

-

Slide Preparation: Centrifuge the cells, resuspend in a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

-

Staining: Stain the slides with a DNA-specific stain.

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Protocol: Acute Oral Toxicity Study (OECD 423)

Objective: To classify a substance into a toxicity category based on a stepwise procedure with a small number of animals.[28][29]

Animal Model: Female rats (nulliparous and non-pregnant), typically 8-12 weeks old.

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight prior to dosing (food, but not water, is withheld).[29]

-

Dosing: Administer the test substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[29]

-

Step 1: Dose a group of 3 animals at the selected starting dose.

-

Observation: Observe animals closely for the first few hours after dosing and then at least twice daily for 14 days. Record all signs of toxicity, morbidity, and mortality.

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Decision Point:

-

If no mortality or moribundity is observed, proceed to a higher dose level in another group of 3 animals.

-

If mortality is observed, the test is stopped and the substance is classified in the appropriate toxicity category.

-

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Discussion and Risk Assessment

The toxicological data gathered through the proposed tiered approach will enable a comprehensive risk assessment for 1-(benzofuran-6-yl)-N-methylmethanamine.

-

Neurotoxicity: Based on its presumed mechanism of action, this compound may pose a risk of neurotoxicity, including seizures, agitation, and psychosis, particularly at high doses.[9]

-

Cardiotoxicity: The potential for hERG channel inhibition and 5-HT2B receptor activation are significant cardiovascular risks that require careful evaluation.[4][19]

-

Hepatotoxicity: As with many xenobiotics, the potential for liver toxicity should be assessed, particularly in repeated-dose studies.

-

Drug-Drug Interactions: Inhibition of CYP450 enzymes could lead to clinically significant interactions with other medications.[24][25]

It is imperative that any interpretation of toxicological data on 1-(benzofuran-6-yl)-N-methylmethanamine considers the limitations of extrapolating from structurally related compounds. Direct experimental evidence is essential for an accurate safety assessment.

Conclusion

The toxicology and safety profile of 1-(benzofuran-6-yl)-N-methylmethanamine is currently not well-defined in the scientific literature. However, by leveraging data from structurally similar benzofuran derivatives and employing a systematic, tiered approach to toxicological testing, a robust safety assessment can be achieved. This guide provides a framework for such an evaluation, from initial in vitro screening to comprehensive in vivo studies. The detailed protocols and mechanistic insights presented herein are intended to equip researchers and drug development professionals with the necessary tools to rigorously evaluate the safety of this and other novel chemical entities, ultimately contributing to a better understanding of their potential risks and benefits.

References

- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (URL: )

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: )

-

oecd guidelines for acute oral toxicity studies: an overview - ijrap.net. (URL: [Link])

-

The Crucial Role of preclinical toxicology studies in Drug Discovery. (URL: [Link])

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (URL: [Link])

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (URL: [Link])

-

Guidance Document on Acute Oral Toxicity Testing | OECD. (URL: [Link])

-

The role of early in vivo toxicity testing in drug discovery toxicology - PubMed. (URL: [Link])

-

Genotoxicity Guidelines Recommended by International Conference of Harmonization (ICH). (URL: [Link])

-

ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

-

Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy. (URL: [Link])

-

Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (URL: [Link])

-

In vivo Toxicology - InterBioTox. (URL: [Link])

-

Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK. (URL: [Link])

-

Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (URL: [Link])

-

In vivo toxicology and safety pharmacology - Nuvisan. (URL: [Link])

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

-

Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])

-

Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. (URL: [Link])

-

GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])

-

hERG Safety Assay - Evotec. (URL: [Link])

-

Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (URL: [Link])

-

CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (URL: [Link])

-

Cytochrome P450 Inhibition assay - Evotec. (URL: [Link])

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (URL: [Link])

-

Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global - LJMU Research Online. (URL: [Link])

-

Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (URL: [Link])

-

6-MAPB - Wikipedia. (URL: [Link])

-

Novel psychoactive substances: a toxicological challenge - RCPath.org. (URL: [Link])

-

1-(1-benzofuran-6-yl)-N-methylpropan-2-amine - EPA. (URL: [Link])

-

Pharmacological Profile of Novel Psychoactive Benzofurans - PubMed. (URL: [Link])

-

The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC. (URL: [Link])

-

Pharmacological profile of novel psychoactive benzofurans - PMC. (URL: [Link])

-

Why are novel psychoactive substances challenging toxicologists? - Centre for Continuing and Distance Education - UNIGE. (URL: [Link])

-

BK-6-MAPB - Grokipedia. (URL: [Link])

-

6-APB - Wikipedia. (URL: [Link])

-

The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - RTI International. (URL: [Link])

-

Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC. (URL: [Link])

-

Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran | Request PDF - ResearchGate. (URL: [Link])

-

ACMD - Advisory Council on the Misuse of Drugs. (URL: [Link])

Sources

- 1. rcpath.org [rcpath.org]

- 2. Why are novel psychoactive substances challenging toxicologists? - Centre for Continuing and Distance Education - UNIGE [unige.ch]

- 3. 6-MAPB - Wikipedia [en.wikipedia.org]

- 4. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-APB - Wikipedia [en.wikipedia.org]

- 8. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats | RTI [rti.org]

- 9. Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 11. hoeford.com [hoeford.com]

- 12. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genotoxicity guidelines recommended by International Conference of Harmonization (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]

- 17. gov.uk [gov.uk]

- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 20. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 22. evotec.com [evotec.com]

- 23. enamine.net [enamine.net]

- 24. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 25. evotec.com [evotec.com]

- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ijrap.net [ijrap.net]

- 30. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 31. nuvisan.com [nuvisan.com]

Strategic Utilization of CAS Registry Data for Benzofuran-6-yl Scaffold Optimization

Topic: Strategic Utilization of CAS Registry Data for Benzofuran-6-yl Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and IP Specialists

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anti-arrhythmic, anti-tumor, and anti-inflammatory therapeutics. While the 2- and 3-positions are chemically intuitive for substitution, the benzofuran-6-yl position offers a unique vector for optimizing pharmacokinetic (PK) profiles and metabolic stability.

This guide details how to leverage Chemical Abstracts Service (CAS) Registry data to accelerate the development of benzofuran-6-yl derivatives. By moving beyond simple identifier lookups to deep metadata analysis, researchers can uncover high-value intermediates, validate synthetic feasibility, and circumvent intellectual property (IP) congestion.

The CAS Landscape: Navigating the 6-Position

The 6-position of the benzofuran ring is electronically distinct, situated para to the furan oxygen. This positioning influences both the pKa of substituents and the metabolic susceptibility of the ring system. Accessing this chemical space requires precise querying of the CAS Registry to distinguish between positional isomers (e.g., 5-yl vs. 6-yl) which often share identical molecular weights and formulas.

Key Building Blocks & CAS Identifiers

The following table aggregates high-value benzofuran-6-yl synthons identified through CAS Registry analysis. These serve as the primary entry points for library generation.

| Compound Name | CAS Registry No. | Mol. Weight | Key Application | Physical Property Note |

| Benzofuran-6-ol | 13196-11-7 | 134.13 | Ether synthesis; Bioisostere for naphthols | pKa ~9.2; Sensitive to oxidation |

| Benzofuran-6-carboxylic acid | 77095-51-3 | 162.14 | Lifitegrast intermediate; Amide coupling | High melting point solid |

| 6-Aminobenzofuran | 50534-17-9 | 133.15 | Buchwald couplings; Heterocyclic fusion | Unstable as free base; store as HCl salt |

| 6-Bromobenzofuran | 128851-73-0 | 197.03 | Suzuki/Sonogashira cross-coupling | Lipophilic; requires anhydrous storage |

Scientist’s Note: When sourcing 6-aminobenzofuran, CAS data indicates a stability preference for the hydrochloride salt (CAS 860691-97-0) over the free base. Always cross-reference the salt form in your procurement specification to ensure material integrity upon delivery.

Data-Driven Synthetic Workflows

A major challenge in benzofuran chemistry is regioselectivity. Direct electrophilic aromatic substitution often favors the 2- or 3-positions. CAS reaction indexing reveals that accessing the 6-position typically requires de novo ring construction or starting from pre-functionalized benzene derivatives.

Case Study: The Lifitegrast Pathway

The synthesis of Lifitegrast (a drug for dry eye disease) exemplifies the industrial utility of the benzofuran-6-yl moiety. Analysis of CAS-indexed patents reveals a convergent synthesis where Benzofuran-6-carboxylic acid (CAS 77095-51-3) is a critical intermediate.

Synthetic Protocol: Preparation of Benzofuran-6-carboxylic Acid

Derived from CAS Patent Indexing (e.g., WO2011050175)

-

Starting Material: 3-Hydroxy-4-iodobenzoic acid.

-

Reaction: Sonogashira coupling with trimethylsilylacetylene followed by copper-catalyzed cyclization.

-

Reagents: Pd(PPh3)2Cl2, CuI, TEA, DMF.

-

Conditions: 80°C, inert atmosphere.

-

Validation: The CAS entry for the product (77095-51-3) provides specific NMR shifts (

8.2, s, 1H for C2-H) essential for confirming cyclization vs. open-chain alkyne.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing 6-substituted benzofurans, distinguishing between direct functionalization and ring closure strategies.

Figure 1: Decision logic for synthesizing 6-substituted benzofurans. Note that direct functionalization is often rejected due to poor regioselectivity, favoring de novo construction.

Structure-Activity Relationship (SAR) & Bioisosterism

Using CAS substructure searching (SSS), researchers can identify bioisosteres where the benzofuran-6-yl moiety replaces unstable or toxic pharmacophores.

The "Magic Methyl" Effect Equivalent

In medicinal chemistry, the 6-position often serves as a metabolic handle.

-

Observation: Replacing a naphthalene ring with a benzofuran-6-yl group often improves solubility (due to the oxygen lone pairs) while maintaining planarity.

-

CAS Data Insight: A search for "benzofuran-6-yl" AND "metabolic stability" in CAS SciFinder returns data indicating that 6-substitution can block metabolic oxidation at the electron-rich C6 position, extending half-life (

).

Workflow: Substructure Search for Scaffold Hopping

-

Input: Draw the benzofuran core.

-

Lock: Lock the 6-position with a variable group (

). -

Filter: Limit results to "Biological Study" or "Clinical Trial."

-

Result: This query retrieves compounds like Lifitegrast , validating the 6-carboxyl motif as a viable hydrogen bond acceptor/donor region.

Quality Control & Data Integrity

Trustworthiness in chemical synthesis relies on rigorous characterization. The CAS Registry provides "Experimental Properties" which are vital for QC.

Self-Validating Protocol

When synthesizing Benzofuran-6-ol (CAS 13196-11-7) , impurities such as the 4-isomer are common.

-

Protocol: Compare your experimental proton NMR integrals against the canonical CAS referencing data.

-

Checkpoint: The C3-H and C2-H protons in benzofuran show a characteristic doublet coupling (

Hz). If this coupling is obscured or complex, you likely have a mixture of isomers. -

Mass Spec: Use high-resolution MS (HRMS) to confirm the formula

(Exact Mass: 134.0368).

Figure 2: Quality Control loop utilizing CAS reference spectra to validate regiochemistry.

References

-

Benzofuran-6-ol (CAS 13196-11-7) Entry. CAS Common Chemistry. American Chemical Society.[1] Available at: [Link]

-

Benzofuran-6-carboxylic acid (CAS 77095-51-3) Entry. CAS Common Chemistry.[2][3] American Chemical Society.[1] Available at: [Link]

-

Lifitegrast (Benzofuran-6-yl derivative) Structure & Data. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of Benzofuran Derivatives via Rearrangement. National Institutes of Health (PMC). Available at: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Detection of 1-(Benzofuran-6-yl)-N-methylmethanamine

[label="Pure Hydrophobic Retention\n(Primary Mechanism)",

Refining the Workflow Diagram

I've just fine-tuned the method development workflow diagram for better clarity, incorporating gradient optimization as the final step. I have updated the table with method validation parameters, including system suitability, linearity, LOD/LOQ, precision, and accuracy, and I am finalizing the complete method development workflow diagram.

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/DAD Detection

Introduction & Analyte Profiling

1-(Benzofuran-6-yl)-N-methylmethanamine is a synthetic molecule characterized by a lipophilic benzofuran core and a hydrophilic secondary amine moiety. This structural dichotomy presents specific chromatographic challenges. The secondary amine is highly basic, with an estimated

In Reversed-Phase HPLC (RP-HPLC), basic compounds frequently suffer from severe peak tailing[3]. This phenomenon occurs when the positively charged, protonated amine interacts with unbonded, negatively charged residual silanol groups (

Method Development Rationale: The Causality of Chromatographic Choices

To achieve a self-validating, robust separation, the method must actively suppress secondary ionic interactions while maximizing the primary hydrophobic interactions.

Column Selection

Early "Type A" silica columns contained metal impurities that activated silanol groups, severely exacerbating the tailing of basic amines[6]. This protocol mandates the use of ultra-pure "Type B" silica, specifically a base-deactivated, fully end-capped C18 column[6][7]. We recommend utilizing Superficially Porous Particles (SPP) or core-shell technology (e.g., Phenomenex Kinetex or Agilent Poroshell) to increase peak efficiency and reduce mass transfer resistance, ensuring sharper peaks[6].

Mobile Phase pH Optimization: The Silanol Effect

The residual silanol groups on a standard silica column typically have a

To mitigate this, we employ a low-pH strategy . By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the silanol groups are neutralized (protonated to

Detector Selection

The benzofuran chromophore exhibits strong UV absorbance due to its extended conjugated

Visualizations of Method Logic

Figure 1: Step-by-step logical workflow for basic amine HPLC method development.

Figure 2: Mechanism of silanol-induced peak tailing and its mitigation via low pH.

Experimental Protocols

Reagents and Materials

-

Analyte: 1-(benzofuran-6-yl)-N-methylmethanamine reference standard (>99% purity).

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

-

Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

-

Column: Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm (or equivalent Type B SPP column).

Step-by-Step Sample Preparation

-

Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes, and make up to the mark with Methanol (Concentration: 1.0 mg/mL).

-

Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase (90% Water / 10% ACN with 0.1% TFA) to prevent solvent-mismatch peak distortion (Concentration: 100 µg/mL).

-

Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Chromatographic Conditions

| Parameter | Specification |

| Column | Type B Silica C18, 100 x 4.6 mm, 2.6 µm |

| Mobile Phase A | 0.1% TFA in Milli-Q Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C (Thermostatted to ensure viscosity consistency) |

| Injection Volume | 5.0 µL |

| Detection Wavelength | 254 nm (Quantification) / 210 nm (Qualification) |

| Autosampler Temp | 4 °C |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 6.0 | 40 | 60 |

| 8.0 | 10 | 90 |

| 9.0 | 10 | 90 |

| 9.1 | 90 | 10 |

| 12.0 | 90 | 10 (Re-equilibration) |

Method Validation Parameters

To ensure the method acts as a self-validating system, it must be evaluated against ICH Q2(R1) guidelines. Below is the expected data presentation structure for the validation of 1-(benzofuran-6-yl)-N-methylmethanamine.

System Suitability Testing (SST)

Evaluated using 6 replicate injections of the 100 µg/mL working standard.

| Parameter | Acceptance Criteria | Expected Result |

| Retention Time ( | %RSD | ~4.8 min (%RSD < 0.5%) |

| Peak Area | %RSD | %RSD < 1.0% |

| Tailing Factor ( | 1.05 - 1.15 | |

| Theoretical Plates ( | > 12,000 |

Linearity, LOD, and LOQ

| Parameter | Value / Range |

| Linear Range | 1.0 µg/mL to 200 µg/mL |

| Correlation Coefficient ( | |

| Limit of Detection (LOD) | 0.15 µg/mL (S/N = 3:1) |

| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N = 10:1) |

Troubleshooting Guide: Physical vs. Chemical Tailing

If peak tailing occurs (Asymmetry factor > 1.5) during the lifecycle of this method, it is critical to diagnose the root cause accurately rather than blindly adjusting parameters.

The Diagnostic Test: Inject a neutral, hydrophobic compound (e.g., Toluene or Uracil) under the same chromatographic conditions.

-

Scenario A (Physical Problem): If the neutral compound also tails, the issue is physical. This indicates a column void (settled stationary phase), a partially blocked frit, or excessive extra-column volume (e.g., poorly seated PEEK tubing fittings)[4]. Action: Replace fittings or replace the column.

-

Scenario B (Chemical Problem): If the neutral compound elutes with perfect symmetry but the basic benzofuran-amine tails, the issue is chemical (acid-base interaction)[4]. This indicates that the column's end-capping has degraded (exposing fresh silanols) or the mobile phase has lost its buffering/acidic capacity[4]. Action: Prepare fresh 0.1% TFA mobile phase. If the issue persists, the column has reached the end of its lifespan.

References

-

Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com.[Link]

-

LC Troubleshooting Bible. "Why Do Peaks Tail?" LCTSBible.com. [Link]

-

Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.[Link]

-

Axion Labs. "HPLC Peak Tailing." AxionLabs.com.[Link]

-

Element Lab Solutions. "Peak Tailing in HPLC." ElementLabSolutions.com.[Link]

-

Wikipedia. "Dimethylamine." Wikipedia.org.[Link]

Sources

- 1. Dimethylamine - Wikipedia [en.wikipedia.org]

- 2. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 7. lctsbible.com [lctsbible.com]

In Vitro Profiling of Benzofuran-6-yl-N-methylmethanamine: A Multi-Parametric Screening Strategy

APPLICATION NOTE: AN-BF6-001

Introduction & Pharmacological Context

The compound Benzofuran-6-yl-N-methylmethanamine represents a structural hybrid between the psychoactive benzofurans (e.g., 6-APB, 6-MAPB) and the benzylamines. While 6-(2-aminopropyl)benzofuran (6-APB) is a known triple monoamine releasing agent (SNDRA) and 5-HT

This structural modification—essentially attaching an N-methylaminomethyl group to the benzofuran core—removes the steric hindrance that typically protects amphetamines from Monoamine Oxidase (MAO) degradation. Consequently, this molecule presents a dual pharmacological hypothesis:

-

Monoaminergic Modulation: Potential affinity for SERT/DAT/NET due to the benzofuran scaffold.[1][2][3]

-

Enzymatic Interaction: High likelihood of acting as a substrate or inhibitor of MAO-A/B, characteristic of secondary benzylamines.

This Application Note outlines a tiered screening cascade designed to deconstruct this specific profile, prioritizing safety (5-HT

Screening Cascade Overview

Figure 1: The tiered screening workflow ensures that transporter activity is contextualized by enzymatic stability and receptor-mediated toxicity risks.

Tier 1: Monoamine Transporter (MAT) Uptake Assays

Objective: Determine if the compound inhibits the reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT).

Rationale: Benzofurans are potent interactors with MATs.[2] Traditional radioligand assays (

Protocol: Fluorescence-Based Neurotransmitter Uptake

Target: HEK293 cells stably expressing hDAT, hSERT, or hNET. Reagents:

-

Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide). A fluorescent substrate mimetic for DAT/NET.

-

SERT Substrate: IDT307 (Novel fluorescent serotonin analog) or ASP+ (less specific for SERT).

-

Buffer: HBSS + 20mM HEPES, pH 7.4.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293-hDAT/hSERT cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h to achieve 90% confluency. Expert Note: Edge effects are significant in uptake assays; fill outer wells with media only.

-

Compound Preparation: Prepare a 7-point serial dilution of the test compound in HBSS (Range: 1nM to 100

M). -

Pre-incubation: Aspirate media and wash cells 1x with warm HBSS. Add 100

L of compound solution. Incubate for 15 minutes at 37°C.-

Control A (Max Uptake): Vehicle (0.1% DMSO).

-

Control B (Non-Specific): 10

M Cocaine (DAT) or Fluoxetine (SERT).

-

-

Substrate Addition: Add ASP+ (Final concentration: 5

M) via automated injector. -

Kinetic Read: Immediately monitor fluorescence (Ex 475nm / Em 609nm) every 30 seconds for 20 minutes using a FLIPR or EnVision plate reader.

Data Analysis:

Calculate the slope of the linear uptake phase (2–10 min). Normalize slopes to Control A (100%) and Control B (0%).

Tier 2: 5-HT Receptor Functional Screening (Safety Profiling)

Objective: Assess agonist activity at 5-HT

Protocol: Gq-Coupled Calcium Flux Assay

Mechanism: 5-HT

Figure 2: The Gq-signaling cascade utilized in the FLIPR Calcium assay to detect functional agonist activity.

Step-by-Step Methodology:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human 5-HT

or 5-HT -

Dye Loading: Aspirate media. Load cells with Calcium-4 (Molecular Devices) or Fluo-4 AM dye in HBSS + 2.5mM Probenecid (to inhibit dye extrusion). Incubate 45 min at 37°C.

-

Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

-

Injection: Inject test compound (5x concentration).

-

Response: Monitor peak fluorescence units (RFU) for 120 seconds.

-

Controls:

-

Agonist Ref: 5-HT (Serotonin) full dose-response curve.

-

Antagonist Ref: Ketanserin (5-HT

) or SB-204741 (5-HT

-

Interpretation:

-

If the compound induces Ca

flux blocked by antagonists, it is an agonist . -

Critical Threshold: If 5-HT

Tier 3: Monoamine Oxidase (MAO) Interaction

Objective: Determine if the compound inhibits MAO-A/B.

Rationale: Unlike amphetamines, benzylamines (lacking the

Protocol: Amplex Red Peroxidase Assay

Principle: MAO converts a substrate (Tyramine or the test compound) into H

Step-by-Step Methodology:

-

Enzyme Prep: Thaw human recombinant MAO-A and MAO-B (0.5 U/mL).

-

Inhibition Mode:

-

Incubate Enzyme + Test Compound (10

M) for 30 min. -

Add Tyramine (Substrate) + Amplex Red + HRP.

-

Logic: If fluorescence is low compared to control, the compound is an Inhibitor .

-

-

Substrate Mode:

-

Incubate Enzyme + Test Compound (No Tyramine) + Amplex Red + HRP.

-

Logic: If fluorescence is high, the compound is being metabolized (it is a Substrate ).

-

Data Summary & Interpretation Guide

| Parameter | Assay Readout | Interpretation | Clinical Implication |

| hSERT Activity | IC | Potent Interaction | Antidepressant or Entactogenic potential. |

| hDAT Activity | IC | Potent Interaction | Stimulant potential; Abuse liability. |

| 5-HT | Ca | Functional Agonist | Hallucinogenic potential (Psychedelic). |

| 5-HT | Ca | Functional Agonist | High Risk: Cardiac Valvulopathy (Fibrosis). |

| MAO-A | Inhibition | IC | Danger: Risk of hypertensive crisis/Serotonin Syndrome. |

Final Analysis

The benzofuran-6-yl-N-methylmethanamine scaffold is predicted to show high affinity for SERT due to the 6-substitution pattern (similar to 6-APB). However, the N-methylmethanamine side chain suggests metabolic instability or MAO inhibition.

-

Scenario A: High SERT release + MAO Inhibition = High Toxicity Candidate.

-

Scenario B: High SERT release + MAO Substrate = Inactive/Short-acting Candidate.

References

-

Brandt, S. D., et al. (2012). "Pharmacological characterization of the 'legal high' 6-(2-aminopropyl)benzofuran (6-APB)." Psychopharmacology. Link

-

Roth, B. L. (2007). "Drugs and Valvular Heart Disease." New England Journal of Medicine. Link

-

Simmler, L. D., et al. (2013). "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology. Link

-

Thermo Fisher Scientific. "Neurotransmitter Transporter Uptake Assay Kits Protocol." Link

Sources

- 1. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats | RTI [rti.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. 6-APB - Wikipedia [en.wikipedia.org]

Application Note: Reductive Amination Procedures for Benzofuran Methanamine Synthesis

Executive Summary